molecular formula C17H17N5O B12269367 6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline

6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline

Cat. No.: B12269367
M. Wt: 307.35 g/mol
InChI Key: HFEUWBBKXXUXQG-UHFFFAOYSA-N
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Description

6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core, an azetidine ring, and an imidazole moiety

Preparation Methods

The synthesis of 6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the azetidine ring and the imidazole moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

Scientific Research Applications

6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, altering their activity. The azetidine ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity .

Comparison with Similar Compounds

Similar compounds include other quinoxaline derivatives and imidazole-containing molecules. Compared to these, 6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline is unique due to its combination of structural features, which may confer distinct biological activities and chemical properties. Some similar compounds are:

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-quinoxalin-6-ylmethanone

InChI

InChI=1S/C17H17N5O/c1-12-18-6-7-21(12)9-13-10-22(11-13)17(23)14-2-3-15-16(8-14)20-5-4-19-15/h2-8,13H,9-11H2,1H3

InChI Key

HFEUWBBKXXUXQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)C3=CC4=NC=CN=C4C=C3

Origin of Product

United States

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